4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an aminomethyl group attached to the pyrazole ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-methyl-1H-pyrazole-5-carboxylic acid, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a pyrazole ring.
1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the aminomethyl group.
4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3H,2,7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLORRRVOLGIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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